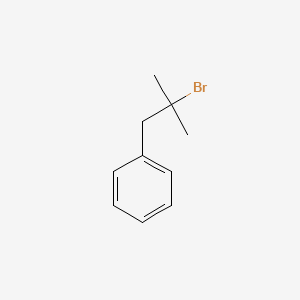

(2-Bromo-2-methylpropyl)benzene

Description

Contextualization of Alkyl Halides in Modern Synthetic Strategies

Alkyl halides are a cornerstone of organic synthesis, serving as precursors to a vast array of functional groups. Their utility stems from the polar carbon-halogen bond, which renders the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental operations in the construction of complex organic molecules.

In modern synthetic strategies, the choice of alkyl halide is crucial. Primary, secondary, and tertiary alkyl halides exhibit distinct reactivity patterns, primarily dictated by the steric environment around the reactive carbon center and the stability of the potential carbocation intermediate. While primary alkyl halides readily undergo SN2 reactions, tertiary alkyl halides, like (2-Bromo-2-methylpropyl)benzene, are prone to SN1 and E1 reactions due to the formation of a stable tertiary carbocation. This differential reactivity allows chemists to selectively target specific reaction pathways.

Significance of Tertiary Alkyl Bromides in Mechanistic Organic Chemistry Studies

Tertiary alkyl bromides are particularly valuable in mechanistic studies for several reasons. Their tendency to form relatively stable carbocation intermediates allows for the detailed investigation of reaction kinetics, solvent effects, and the influence of neighboring groups on reaction rates and product distributions. The solvolysis of tertiary alkyl bromides, for instance, is a classic system for studying the factors that govern unimolecular substitution and elimination reactions. libretexts.org

This compound is an exemplary model for such studies. Its solvolysis proceeds predominantly through an anchimerically assisted ionization pathway involving aryl participation. acs.org This means the neighboring phenyl group actively participates in the departure of the bromide ion, leading to a stabilized phenonium ion intermediate. This participation has a profound effect on the reaction rate and stereochemistry, providing a clear experimental handle to probe the intricacies of neighboring group participation.

Overview of Key Research Trajectories for this compound

Research involving this compound has followed several key trajectories:

Mechanistic Studies of Solvolysis: A significant body of research has focused on the solvolysis of this compound and its derivatives in various solvent systems. acs.org These studies have been instrumental in developing our understanding of anchimeric assistance, ion-pair intermediates, and the role of the solvent in ionization processes. The use of this compound has helped to test the scope and limitations of linear free energy relationships in correlating solvolysis rates. acs.org

The Neophyl Rearrangement: The "neophyl rearrangement" is a classic example of a 1,2-aryl migration and was first observed in the Grignard reaction of neophyl chloride. nih.gov This rearrangement, which can occur through both cationic and radical intermediates, has been extensively studied using this compound as a precursor. nih.govrsc.org These investigations have provided valuable insights into the mechanisms of molecular rearrangements.

Free Radical Chemistry: this compound is also a useful substrate for studying free radical reactions. ucsb.edu The neophyl radical, generated from the homolytic cleavage of the carbon-bromine bond, can undergo rearrangement, providing a "radical clock" to time other fast radical reactions. rsc.orgacs.org This has applications in understanding various radical-mediated processes in organic synthesis and biochemistry. nih.gov

Synthetic Applications: While often used in mechanistic studies, the unique reactivity of this compound and the neophyl rearrangement have been harnessed in synthetic applications. rsc.org Tandem reactions involving neophyl rearrangement have been developed to construct complex molecular architectures. rsc.org

Chemical and Physical Properties

The distinct chemical and physical properties of this compound are fundamental to its role in organic chemistry.

| Property | Value |

| Molecular Formula | C10H13Br nih.gov |

| Molecular Weight | 213.11 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 23264-13-3 cymitquimica.com |

| Appearance | Generally a colorless liquid cymitquimica.com |

| Odor | Distinctive sweet odor cymitquimica.com |

| Solubility | Insoluble in water, soluble in organic solvents cymitquimica.com |

These properties, particularly its solubility in common organic solvents, make it a convenient substrate for a wide range of solution-phase reactions.

Synthesis and Formation

The primary method for the synthesis of this compound involves the reaction of 2-methyl-1-phenylpropane (isobutylbenzene) with a brominating agent.

A common laboratory preparation involves the free-radical bromination of isobutylbenzene (B155976) using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN. This reaction proceeds via a chain mechanism involving the abstraction of the tertiary hydrogen atom, which is the most reactive C-H bond in the molecule, to form a stable tertiary benzylic radical. This radical then reacts with NBS to afford the desired product.

Alternatively, the addition of hydrogen bromide (HBr) to 2-methyl-1-phenylpropene (B151218) follows Markovnikov's rule to yield this compound. The reaction proceeds through the formation of the more stable tertiary carbocation intermediate. vaia.com

Key Reactions and Mechanistic Insights

The reactivity of this compound is dominated by the chemistry of its tertiary alkyl bromide functionality and the influence of the adjacent phenyl group.

Solvolysis and the Role of the Phenyl Group

The solvolysis of this compound is a classic example of a reaction where a neighboring group plays a crucial role. In polar protic solvents, the compound undergoes ionization to form a carbocation. However, the rate of this ionization is significantly accelerated by the participation of the neighboring phenyl group. acs.org

The phenyl group acts as an internal nucleophile, attacking the carbon atom bearing the bromine atom as the C-Br bond breaks. This leads to the formation of a bridged intermediate known as a phenonium ion. This anchimeric assistance stabilizes the transition state leading to the carbocation, thereby increasing the rate of reaction. acs.org

The fate of the phenonium ion depends on the solvent and other reaction conditions. It can be attacked by a solvent molecule at either the tertiary carbon or the benzylic carbon, leading to a mixture of products, including rearranged products.

The Neophyl Rearrangement

The neophyl rearrangement is a hallmark reaction of systems containing the neophyl group (2-methyl-2-phenylpropyl). This rearrangement involves the 1,2-migration of the phenyl group. In the context of this compound, this rearrangement is often observed under conditions that generate a carbocation or a radical at the tertiary carbon.

In cationic processes, the initial formation of the tertiary carbocation can be followed by the migration of the phenyl group to the adjacent primary carbon, leading to a more stable tertiary carbocation. This rearrangement is driven by the formation of a more substituted and therefore more stable carbocation.

The neophyl rearrangement can also occur via a radical mechanism. The neophyl radical, generated by homolytic cleavage of the C-Br bond, can rearrange to a more stable benzylic radical through a 1,2-phenyl shift. rsc.org The rate of this rearrangement is well-established, making the neophyl system a valuable "radical clock" for timing other fast radical reactions. rsc.org

Free Radical Reactions

Beyond the neophyl rearrangement, this compound can participate in other free radical reactions. The tertiary C-Br bond can be cleaved homolytically by radical initiators or photochemically to generate the neophyl radical. This radical can then undergo various reactions, such as hydrogen atom abstraction, addition to double bonds, or reduction.

The study of these reactions provides insights into the behavior of tertiary radicals and the factors that influence their reactivity and selectivity.

Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-2-methylpropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-10(2,11)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVRKIDBKYOGRAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30513496 | |

| Record name | (2-Bromo-2-methylpropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30513496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23264-13-3 | |

| Record name | (2-Bromo-2-methylpropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30513496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Routes and Methodological Advancements for 2 Bromo 2 Methylpropyl Benzene

Electrophilic Aromatic Substitution via Friedel-Crafts Alkylation

A key strategy for synthesizing the backbone of (2-bromo-2-methylpropyl)benzene involves the Friedel-Crafts alkylation. byjus.commt.com This class of reactions is fundamental in organic chemistry for forming carbon-carbon bonds on an aromatic ring. byjus.com The general principle involves the reaction of an aromatic ring with an alkylating agent in the presence of a catalyst, typically a strong Lewis acid. mt.commt.com

A plausible two-step synthetic sequence begins with the Friedel-Crafts alkylation of benzene (B151609) to form an alkene intermediate, which is then subjected to hydrobromination to yield the final product, this compound. libretexts.org

Reaction Principles and Catalytic Systems, including Lewis Acids (e.g., AlCl₃, FeBr₃)

The Friedel-Crafts alkylation is a classic example of an electrophilic aromatic substitution. masterorganicchemistry.com The reaction is catalyzed by Lewis acids, such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃). chemguide.co.uknumberanalytics.com The primary role of the Lewis acid is to generate a highly reactive electrophile, a carbocation or a carbocation-like species, from an alkyl halide precursor. byjus.commasterorganicchemistry.com

The mechanism proceeds in several steps:

Formation of the Electrophile: The Lewis acid coordinates with the halogen of the alkylating agent, making the halogen a better leaving group and facilitating the formation of a carbocation. masterorganicchemistry.com

Electrophilic Attack: The electron-rich π system of the benzene ring attacks the electrophilic carbocation. This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orgmasterorganicchemistry.com

Deprotonation: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst. byjus.commt.com

Commonly used catalytic systems are presented in the table below.

| Catalyst | Typical Precursor | Reactivity |

| AlCl₃ | Alkyl Chloride (R-Cl) | High |

| FeBr₃ | Alkyl Bromide (R-Br) | High |

| FeCl₃ | Alkyl Chloride (R-Cl) | Moderate to High |

| BF₃ | Alcohols (R-OH) | Moderate |

| H₂SO₄ | Alkenes, Alcohols | Strong Brønsted acid |

Design of Alkylating Agents and Precursor Selection

For the synthesis of this compound, a suitable precursor is required to first generate an intermediate, which can then be halogenated. A strategic choice for the initial Friedel-Crafts alkylation is methallyl chloride (3-chloro-2-methylpropene).

The reaction of benzene with methallyl chloride, catalyzed by a Lewis acid, is expected to form 2-methyl-3-phenyl-1-propene (B1582167) . This alkene intermediate contains the necessary carbon skeleton and a double bond correctly positioned for the subsequent halogenation step. Other potential precursors could include methallyl alcohol, which can be activated by a Brønsted acid like sulfuric acid. chemistrysteps.com

Mechanistic Considerations of Carbocation Formation and Rearrangements

A significant characteristic of Friedel-Crafts alkylation is the propensity for carbocation intermediates to rearrange to more stable forms. masterorganicchemistry.comlibretexts.org Rearrangements typically occur via 1,2-hydride or 1,2-alkyl shifts. chemistrysteps.comopenstax.org For example, the alkylation of benzene with 1-chloropropane (B146392) results in isopropylbenzene, not n-propylbenzene, because the initial primary carbocation rearranges to a more stable secondary carbocation. masterorganicchemistry.com

However, in the proposed synthesis using methallyl chloride, the initially formed carbocation is an allylic cation (CH₂=C(CH₃)CH₂⁺). Allylic cations are resonance-stabilized and less prone to the typical skeletal rearrangements seen with simple alkyl halides. The electrophilic attack on benzene is expected to proceed without significant rearrangement of the carbon backbone, leading to the desired 2-methyl-3-phenyl-1-propene intermediate.

Challenges and Strategies for Control of Regioselectivity and Polyalkylation

Two primary challenges in Friedel-Crafts alkylation are controlling regioselectivity and preventing polyalkylation. libretexts.orgnumberanalytics.com

Polyalkylation: The alkyl group introduced onto the benzene ring is an activating group, making the product (an alkylbenzene) more nucleophilic and thus more reactive than the starting benzene. libretexts.orglibretexts.org This can lead to the addition of multiple alkyl groups to the same ring. libretexts.org To minimize this, a large excess of the aromatic substrate (benzene) is often used, which increases the probability that the alkylating agent will react with a molecule of the starting material rather than the product. numberanalytics.com

Regioselectivity: When dealing with substituted benzenes, the existing substituent directs the incoming electrophile to specific positions (ortho, meta, or para). For the initial alkylation of unsubstituted benzene, this is not a concern.

An alternative strategy to circumvent these issues, particularly rearrangement and polyalkylation, is to use Friedel-Crafts acylation followed by reduction. wikipedia.orgstackexchange.com Acylation introduces a deactivating acyl group, which prevents further reactions on the ring. stackexchange.com However, for the specific target molecule, the alkylation/halogenation sequence is more direct.

Halogenation of Alkylbenzene Precursors

The second major stage in this synthetic approach is the halogenation of the precursor formed in the Friedel-Crafts step.

Direct Bromination Approaches

The intermediate, 2-methyl-3-phenyl-1-propene, can be converted to the final product, this compound, via hydrobromination. This reaction involves the addition of hydrogen bromide (HBr) across the carbon-carbon double bond. libretexts.org

According to Markovnikov's rule , in the electrophilic addition of HBr to an unsymmetrical alkene, the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. ncert.nic.in The bromide ion then adds to the more substituted carbon, which forms the more stable carbocation intermediate. libretexts.orgvaia.com

In the case of 2-methyl-3-phenyl-1-propene:

The electrophilic addition of H⁺ to the terminal carbon (C1) of the double bond generates a stable tertiary carbocation at C2.

The subsequent attack of the bromide ion (Br⁻) on this tertiary carbocation yields the desired product, This compound . libretexts.org

It is important to perform this reaction under conditions that favor electrophilic addition (i.e., in the absence of peroxides). If peroxides were present, the reaction would proceed via a free-radical mechanism, leading to the anti-Markovnikov product, 1-bromo-2-methyl-3-phenylpropane. doubtnut.com

An alternative, though likely less efficient, pathway could be the radical bromination of isobutylbenzene (B155976) using a reagent like N-bromosuccinimide (NBS) with light initiation. libretexts.orgyoutube.com However, this method typically favors bromination at the benzylic position due to the resonance stabilization of the resulting benzylic radical, which would lead to a different isomer. youtube.comyoutube.com

Regiochemical Control in Free Radical and Electrophilic Bromination Processes

The synthesis of this compound necessitates precise control over the position of bromination. Both free radical and electrophilic bromination reactions can be employed, each with distinct considerations for achieving the desired regioselectivity.

Free Radical Bromination: This pathway typically involves the reaction of (2-methylpropyl)benzene with a bromine source under conditions that promote the formation of radicals, such as exposure to UV light or the use of a radical initiator. The key to regiochemical control lies in the inherent stability of the resulting radical intermediates. The benzylic position, the carbon atom directly attached to the benzene ring, can form a resonance-stabilized benzylic radical. youtube.com This stability makes the benzylic hydrogens more susceptible to abstraction by a bromine radical compared to the other primary hydrogens on the isobutyl side chain. youtube.commasterorganicchemistry.com

Reagents like N-bromosuccinimide (NBS) are often preferred for benzylic bromination as they can maintain a low concentration of bromine and hydrogen bromide, which helps to suppress competing electrophilic aromatic substitution reactions on the benzene ring. masterorganicchemistry.comscientificupdate.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl4), although greener alternatives such as acetonitrile (B52724) are increasingly being used. acs.orgnih.gov The selectivity for benzylic bromination over aromatic bromination is a crucial aspect of this method. gla.ac.uk

However, in the case of (2-methylpropyl)benzene, the target molecule is not a product of simple benzylic bromination. Direct free-radical bromination of (2-methylpropyl)benzene would lead to (1-bromo-2-methylpropyl)benzene. To obtain this compound, a rearrangement of the initial radical or a different starting material is implicitly required.

Electrophilic Bromination: This method involves the reaction of an aromatic compound with an electrophilic bromine species, often generated by combining molecular bromine with a Lewis acid catalyst such as iron(III) bromide (FeBr3). masterorganicchemistry.com Electrophilic aromatic substitution typically results in the bromination of the aromatic ring itself, rather than the alkyl side chain. researchgate.netugent.be The position of bromination on the ring is directed by the nature of the substituent already present. In the case of (2-methylpropyl)benzene, the isobutyl group is an ortho-, para-directing activator, meaning that electrophilic bromination would yield a mixture of ortho- and para-bromo(2-methylpropyl)benzene. libretexts.org Therefore, direct electrophilic bromination of (2-methylpropyl)benzene is not a viable route for the synthesis of this compound.

Conversion from Corresponding Alcohol Precursors

A more controlled and widely used approach for the synthesis of this compound involves the conversion of the corresponding alcohol, 2-methyl-1-phenylpropan-2-ol. hmdb.ca This method relies on the activation of the hydroxyl group, transforming it into a good leaving group, which is then displaced by a bromide ion.

Strategies for Hydroxyl Group Activation and Subsequent Bromide Displacement

The direct displacement of a hydroxyl group is unfavorable due to its poor leaving group ability. libretexts.orgmasterorganicchemistry.com Therefore, activation is a critical first step. Common strategies include:

Protonation in the presence of a strong acid: Strong acids like hydrobromic acid (HBr) can protonate the hydroxyl group to form an oxonium ion (-OH2+). libretexts.orgmasterorganicchemistry.com Water is a much better leaving group than hydroxide (B78521). The subsequent attack by a bromide ion can then proceed via an SN1 or SN2 mechanism, depending on the structure of the alcohol. For a tertiary alcohol like 2-methyl-1-phenylpropan-2-ol, the reaction would likely proceed through a stable tertiary carbocation (SN1 pathway). libretexts.org

Reaction with phosphorus tribromide (PBr3): This reagent effectively converts primary and secondary alcohols to alkyl bromides. libretexts.org The mechanism involves the formation of a phosphorous ester intermediate, which then undergoes nucleophilic attack by the bromide ion.

Use of thionyl chloride (SOCl2) followed by bromide substitution: While thionyl chloride is primarily used for converting alcohols to alkyl chlorides, the resulting alkyl chloride can potentially be converted to the desired alkyl bromide through a Finkelstein reaction. libretexts.org However, direct conversion using a bromine-containing analogue is more efficient.

Mitsunobu Reaction: This reaction allows for the conversion of alcohols to various functional groups, including bromides, with inversion of stereochemistry. unco.edu It involves the use of triphenylphosphine (B44618) and a diethyl azodicarboxylate (DEAD) or a similar azodicarboxylate, along with a bromide source. unco.edu

The choice of reagent and reaction conditions is crucial to ensure high yields and minimize side reactions, such as elimination to form alkenes. youtube.com

Utilization of Polymeric Reagents in Benzylic Bromination (e.g., crosslinked polyvinylpyrrolidone-bromine complex)

While the target molecule is not a direct product of benzylic bromination, it is relevant to discuss the use of polymeric reagents in similar transformations. Polymeric reagents offer advantages such as ease of handling, simplified workup, and the potential for regeneration and reuse.

A notable example is the crosslinked polyvinylpyrrolidone-bromine complex (PVPP-Br2). researchgate.net This reagent has been shown to be a mild and efficient brominating agent. researchgate.net It can be used for the selective bromination of various substrates, including the conversion of benzylic alcohols to benzylic bromides in high yields. researchgate.net The reaction is typically carried out in a solvent like chloroform (B151607) under reflux conditions. researchgate.net The use of such supported reagents can contribute to greener and more sustainable synthetic processes by minimizing waste and simplifying purification procedures.

Comparative Analysis of Synthetic Methodologies

Evaluation of Reaction Efficiency and Scalability for Industrial and Laboratory Applications

For laboratory-scale synthesis, methods involving the conversion of 2-methyl-1-phenylpropan-2-ol are generally preferred due to their high selectivity and predictable outcomes. Reagents like HBr or PBr3 are readily available and the procedures are well-established.

For industrial applications, scalability becomes a primary concern. Continuous flow processes have emerged as a highly efficient and scalable alternative to traditional batch reactions for benzylic brominations. acs.orgnih.govscite.ai These systems offer precise control over reaction parameters, enhanced safety, and significantly higher throughput. digitellinc.comacs.org While not directly applied to the synthesis of this compound from (2-methylpropyl)benzene, the principles of flow chemistry could be adapted for the conversion of the alcohol precursor, potentially leading to a more efficient and scalable industrial process. The use of in-situ generated bromine in continuous flow has also been explored to improve safety and efficiency. researchgate.net

Table 1: Comparison of Synthetic Approaches

| Methodology | Advantages | Disadvantages | Scalability |

|---|---|---|---|

| Free Radical Bromination | Utilizes readily available starting materials. | Poor regioselectivity for the target molecule; risk of side reactions. scientificupdate.com | Moderate; can be adapted to flow processes. acs.orgnih.gov |

| Electrophilic Bromination | Well-understood reaction mechanism. | Brominates the aromatic ring, not the alkyl chain. researchgate.net | High; commonly used in industrial processes. |

| Conversion from Alcohol | High regioselectivity; good yields. google.com | Requires an additional synthetic step to prepare the alcohol. | Good for batch processes; potential for flow chemistry adaptation. |

| Polymeric Reagents | Easy workup; reusable reagent. researchgate.net | May have lower reactivity than traditional reagents; higher initial cost. | Generally more suited for lab-scale or specialized applications. |

Assessment of Product Purity and Yields Across Different Synthetic Pathways

The purity and yield of this compound are highly dependent on the chosen synthetic method.

Conversion from 2-methyl-1-phenylpropan-2-ol: This route generally provides the highest purity and yields. A patent for the synthesis of the precursor alcohol, 2-methyl-1-phenyl-1-propanol, reports yields of up to 91.1% with a purity exceeding 99%. google.com The subsequent conversion to the bromide can also be highly efficient.

Free Radical Bromination of (2-methylpropyl)benzene: As previously discussed, this method would not directly yield the desired product and would likely result in a mixture of isomers, leading to low purity and a complex purification process. Over-bromination to form dibrominated products is also a common side reaction in radical brominations. scientificupdate.com

Electrophilic Bromination of (2-methylpropyl)benzene: This would yield aromatic bromination products, not the target compound.

Table 2: Reported Yields for Related Reactions

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), light | Benzylic Bromides | Good to Excellent | acs.orgnih.gov |

| Conversion of Benzylic Alcohols | Crosslinked polyvinylpyrrolidone-bromine complex (PVPP-Br2) | Benzylic Bromides | High | researchgate.net |

Reaction Mechanisms and Reactivity Profiles of 2 Bromo 2 Methylpropyl Benzene

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving (2-bromo-2-methylpropyl)benzene are characterized by the replacement of the bromine atom by a nucleophile. The specific mechanism of this substitution is heavily influenced by the compound's structure and the reaction conditions.

This compound, being a tertiary alkyl halide, predominantly undergoes nucleophilic substitution via the SN1 (Substitution Nucleophilic Unimolecular) mechanism. quora.comyoutube.com This is in contrast to primary alkyl halides which favor the SN2 pathway. bloomtechz.com The defining feature of the SN1 mechanism is a two-step process. quora.comyoutube.com The initial and rate-determining step involves the slow dissociation of the carbon-bromine bond to form a tertiary carbocation and a bromide ion. chemist.sglibretexts.org The second step is the rapid attack of a nucleophile on the carbocation intermediate. youtube.com

The steric hindrance around the tertiary carbon atom, caused by the bulky methyl and phenylpropyl groups, makes the concerted backside attack required for an SN2 reaction impossible. quora.com Consequently, the SN1 pathway, which avoids this steric congestion by forming a planar carbocation intermediate, is the favored route for nucleophilic substitution. quora.comlibretexts.org

The feasibility of the SN1 mechanism is critically dependent on the stability of the carbocation intermediate formed. masterorganicchemistry.comlibretexts.org In the case of this compound, the resulting tertiary carbocation is stabilized by two main factors:

Inductive Effect: The three alkyl groups (two methyl groups and a benzyl (B1604629) group) attached to the positively charged carbon are electron-donating. chemist.sglibretexts.org This donation of electron density helps to disperse the positive charge, thereby stabilizing the carbocation. chemist.sglibretexts.org

Hyperconjugation: The overlap of the filled sigma orbitals of the adjacent C-H and C-C bonds with the empty p-orbital of the carbocation also contributes to charge delocalization and stabilization. libretexts.orgcureffi.org

Solvent polarity plays a crucial role in SN1 reactions, particularly in solvolysis where the solvent itself acts as the nucleophile. cureffi.orglibretexts.org Polar protic solvents, such as water, alcohols, and acetic acid, are particularly effective at promoting SN1 reactions for several reasons: libretexts.orglibretexts.org

They can stabilize the carbocation intermediate through dipole-ion interactions. libretexts.orgquora.com

They can also solvate the leaving group (bromide ion), facilitating its departure. doubtnut.com

The rate of an SN1 reaction is significantly accelerated in more polar solvents. libretexts.orglibretexts.org This is quantified by the dielectric constant of the solvent; a higher dielectric constant generally corresponds to a faster reaction rate. libretexts.org

Table 1: Effect of Solvent Polarity on SN1 Reaction Rates

| Solvent | Dielectric Constant | Relative Rate |

|---|---|---|

| Acetic Acid | 6 | 1 |

| Methanol | 33 | 4 |

| Water | 78 | 150,000 |

> This table illustrates the general trend of increasing SN1 reaction rates with increasing solvent polarity, as indicated by the dielectric constant. The relative rates are for a typical solvolysis reaction and demonstrate the profound effect of the solvent's ability to stabilize the carbocation intermediate. libretexts.org

A key characteristic of the SN1 mechanism is that the rate of the reaction is independent of the concentration and strength of the nucleophile. libretexts.orglibretexts.org This is because the nucleophile is not involved in the rate-determining step of the reaction. libretexts.orglibretexts.org However, the nature of the nucleophile does determine the final product of the substitution reaction.

For instance, reaction with water as the nucleophile (hydrolysis) will yield an alcohol, while reaction with an alcohol (alcoholysis) will produce an ether. bloomtechz.com The use of different nucleophiles allows for the synthesis of a variety of compounds from the parent alkyl halide. While the rate is not affected, the choice of nucleophile is critical for the synthetic outcome. libretexts.org

The kinetics of SN1 reactions are a direct reflection of their mechanism. Since the rate-determining step involves only the alkyl halide, the reaction follows first-order kinetics. libretexts.orglibretexts.org The rate of the reaction is directly proportional to the concentration of the alkyl halide and is independent of the nucleophile's concentration. libretexts.orgncert.nic.in

The rate equation for the SN1 reaction of this compound can be expressed as:

Rate = k[this compound]

where 'k' is the rate constant. chemist.sg This first-order rate law is a hallmark of the SN1 mechanism and distinguishes it from the second-order kinetics of SN2 reactions. chemist.sglibretexts.org

Elimination Reactions

In the presence of a strong base, this compound can undergo elimination reactions in competition with nucleophilic substitution.

When treated with a strong base, such as hydroxide (B78521) or alkoxide ions, this compound can undergo elimination, typically via the E1 or E2 mechanism, to form an alkene. bloomtechz.commasterorganicchemistry.com The E1 (Elimination Unimolecular) reaction proceeds through the same carbocation intermediate as the SN1 reaction. masterorganicchemistry.com The base then removes a proton from a carbon atom adjacent to the positively charged carbon, leading to the formation of a double bond. youtube.com

The E2 (Elimination Bimolecular) reaction, on the other hand, is a concerted, one-step process where the base removes a proton, and the leaving group departs simultaneously. libretexts.org While tertiary halides can undergo E2 reactions, the E1 pathway is often competitive, especially under conditions that favor carbocation formation (polar protic solvents). libretexts.org The product of the elimination reaction of this compound would be (2-methyl-1-propen-1-yl)benzene.

The ratio of substitution to elimination products is influenced by factors such as the strength and steric bulk of the base, as well as the temperature. quora.com Strong, bulky bases and higher temperatures tend to favor elimination over substitution. masterorganicchemistry.comquora.com

Analysis of Regioselectivity in E1 and E2 Elimination Pathways

Elimination reactions of this compound involve the removal of a hydrogen atom and the bromide leaving group to form an alkene. The substrate contains a tertiary carbon bonded to the bromine and an adjacent primary carbon (benzylic position) with two beta-hydrogens. Since both beta-hydrogens are equivalent, only a single elimination product can be formed: (2-methyl-1-propenyl)benzene. Consequently, the concept of regioselectivity, which describes the preference for forming one constitutional isomer over another (such as in Zaitsev's vs. Hofmann's rule), does not apply to this specific substrate. youtube.comorganic-chemistry.orgacs.org

The discussion instead centers on the competition between the unimolecular (E1) and bimolecular (E2) elimination mechanisms. nih.govorganic-chemistry.org The choice of pathway is heavily influenced by the reaction conditions, particularly the nature of the base and the solvent. libretexts.orglibretexts.org

E2 Mechanism: This pathway is favored by the use of strong, bulky bases. The reaction proceeds in a single, concerted step where the base removes a beta-hydrogen simultaneously as the bromide ion departs. organic-chemistry.orgorganic-chemistry.org The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. nih.gov

E1 Mechanism: This two-step pathway is favored in the presence of a weak base and a polar, protic solvent that can stabilize the intermediate carbocation. libretexts.orglibretexts.org The rate-determining step is the spontaneous dissociation of the bromide leaving group to form a tertiary benzylic carbocation. This carbocation is relatively stable due to hyperconjugation from the methyl groups and the adjacent phenyl ring, although rearrangement is less common for this specific "neophyl" system. A solvent molecule or weak base then removes a beta-hydrogen to form the alkene.

The conditions chosen will dictate which mechanism predominates, though both lead to the formation of (2-methyl-1-propenyl)benzene.

| Mechanism | Favored by | Kinetics | Key Intermediate |

|---|---|---|---|

| E2 (Bimolecular) | Strong, bulky bases (e.g., KOtBu) | Second-order | Concerted Transition State |

| E1 (Unimolecular) | Weak bases, polar protic solvents (e.g., ethanol, water) | First-order | Tertiary Carbocation |

Oxidation Reactions of Peripheral Methyl Groups

The oxidation of alkylbenzenes typically occurs at the benzylic position, the carbon atom directly attached to the aromatic ring, because benzylic C-H bonds are weaker and more susceptible to radical attack. chemguide.co.uk When an alkylbenzene, such as the closely related isobutylbenzene (B155976), is treated with strong oxidizing agents like hot, alkaline potassium manganate(VII) (KMnO₄), the entire alkyl side-chain is cleaved, regardless of its length, to yield benzoic acid. chemguide.co.ukyoutube.comnih.gov

Applying these conditions to this compound would be expected to result in the oxidation of the benzylic carbon and cleavage of the C-C bond, ultimately forming benzoic acid. The peripheral methyl groups are generally resistant to oxidation under these conditions. nih.gov

Selective oxidation of one of the peripheral methyl groups while leaving the benzylic position and the tertiary bromide intact is synthetically challenging. Such a transformation would require highly specific, multi-step synthetic strategies rather than a direct oxidation reaction, as common oxidants lack the required selectivity.

Transition Metal-Catalyzed Cross-Coupling Reactions

The use of this compound as an electrophile in cross-coupling reactions presents significant challenges, particularly for palladium catalysts, due to its tertiary nature. Nickel-based systems, however, have shown greater promise.

The Suzuki-Miyaura coupling is a powerful method for C-C bond formation, typically involving the reaction of an organoboron compound with an aryl or vinyl halide, catalyzed by a palladium(0) complex. youtube.comlibretexts.orgyonedalabs.comlibretexts.orgnih.govresearchgate.net However, the use of tertiary alkyl halides like this compound in these reactions is notoriously difficult for two primary reasons:

Slow Oxidative Addition: The oxidative addition of a tertiary alkyl halide to a Pd(0) center is kinetically slow due to steric hindrance. rsc.orgacs.org

Competing β-Hydride Elimination: Once an alkyl-palladium(II) intermediate is formed, it is highly prone to rapid β-hydride elimination, which leads to the formation of the elimination product, (2-methyl-1-propenyl)benzene, instead of the desired cross-coupled product. rsc.orgacs.org

While significant advances have been made in the palladium-catalyzed coupling of primary and even some secondary alkyl halides, successful Suzuki-Miyaura coupling of unactivated tertiary alkyl halides remains a formidable challenge. rsc.orgnih.gov Specialized ligand systems and reaction conditions are required, and standard Suzuki protocols are generally ineffective for substrates like this compound. acs.orgnih.gov

Nickel catalysts are often more effective than palladium for cross-coupling reactions involving sterically demanding and less reactive alkyl electrophiles. rsc.org This enhanced reactivity is attributed to nickel's ability to engage in different mechanistic pathways, particularly those involving single-electron transfer and radical intermediates.

The active catalyst in these couplings is typically a Ni(0) species, which reacts with the alkyl halide. The choice of ligand is critical for a successful reaction, influencing catalyst stability, reactivity, and selectivity. For challenging tertiary bromides like this compound, bulky and electron-rich ligands are often necessary.

| Ligand Class | Example(s) | Role and Effect | Ref. |

|---|---|---|---|

| Bidentate Phosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Stabilizes Ni(0) and Ni(I) intermediates. Can be effective but reactivity depends on the specific substrate and coupling partner. | |

| N-donor Ligands (e.g., pybox) | pybox (pyridine-bis(oxazoline)) | Enables coupling of unactivated tertiary alkyl halides by facilitating the formation of alkylboronate esters via a radical pathway. | |

| N-donor Ligands (e.g., bipyridine) | Substituted bipyridines | Commonly used in reductive cross-electrophile couplings, where they can stabilize the necessary Ni(I) intermediates. |

The ligand's steric and electronic properties must be finely tuned to promote the desired C-C bond formation over competing side reactions like elimination or reduction.

Unlike the conventional Pd(0)/Pd(II) catalytic cycle for Suzuki reactions, nickel-catalyzed couplings of tertiary alkyl halides are proposed to proceed through pathways involving radical intermediates. A commonly accepted mechanism involves a Ni(I) species, which can be formed from a Ni(0) precatalyst.

The proposed cycle often includes the following key steps:

Halogen-Atom Abstraction: A Ni(I) complex abstracts the bromine atom from this compound. This is a single-electron transfer process that generates a Ni(II)-bromide species and a free neophyl radical. This step is favored over a two-electron oxidative addition, which has a higher activation barrier for tertiary halides.

Radical Combination: The neophyl radical then combines with a Ni(0) or an organonickel(I) species present in the catalytic system.

Reductive Elimination: The resulting organonickel(II) or (III) intermediate undergoes reductive elimination to form the C-C bond of the final product and regenerate a lower-valent nickel species that can continue the catalytic cycle.

This radical pathway effectively circumvents the challenges of direct oxidative addition and subsequent β-hydride elimination that plague palladium-catalyzed systems.

Nickel-Mediated Coupling Reactions

Comparative Kinetic Analysis with Analogous Alkyl Halides

The reaction kinetics of this compound are best understood by comparison with structurally similar alkyl halides. As a tertiary alkyl halide, it readily undergoes reactions that proceed through a carbocation intermediate, such as the SN1 reaction. ncert.nic.in The stability of this tertiary carbocation is the primary driver for its high reactivity in unimolecular substitution pathways.

In comparison to primary and secondary halides, tertiary halides like this compound exhibit significantly faster rates in SN1 reactions. ncert.nic.in For instance, tert-butyl bromide, a simple tertiary halide, reacts with aqueous sodium hydroxide via an SN1 mechanism, while n-butyl bromide (a primary halide) reacts via an SN2 mechanism. byjus.com The reactivity order for SN1 reactions is generally tertiary > secondary > primary, due to the increasing stability of the carbocation intermediate. ncert.nic.in

Furthermore, the presence of the benzyl group in this compound introduces electronic effects that can further stabilize the carbocation through resonance, a feature it shares with benzyl halides. byjus.com Benzyl halides themselves show high reactivity towards SN1 reactions because the resulting benzyl carbocation is resonance-stabilized. ncert.nic.inbyjus.com However, the neophyl system is also prone to rearrangement. The primary carbocation that could hypothetically form from neopentyl bromide, an analog, is known to rearrange to a more stable tertiary carbocation. quora.com This propensity for rearrangement is a key feature of the neophyl scaffold.

In radical reactions, such as dehalogenation with tributyltin hydride, the formation of a tertiary radical from this compound is a key step. libretexts.org The rate of these reactions can be compared with other alkyl halides. For the same alkyl group, the reactivity order is typically R-I > R-Br > R-Cl > R-F, reflecting the decreasing bond strength of the carbon-halogen bond. scribd.com

Table 1: Comparative Reactivity of Alkyl Halides in Nucleophilic Substitution

| Alkyl Halide Type | Favored Mechanism | Relative Rate (SN1) | Relative Rate (SN2) | Key Structural Feature |

|---|---|---|---|---|

| Primary (e.g., n-Butyl Bromide) | SN2 | Very Low | High | Low steric hindrance. quora.com |

| Secondary (e.g., Isopropyl Bromide) | SN1 / SN2 | Intermediate | Intermediate | Moderate steric hindrance. quora.com |

| Tertiary (e.g., tert-Butyl Bromide) | SN1 | High | Very Low | Forms stable 3° carbocation. ncert.nic.inquora.com |

| Benzylic (e.g., Benzyl Bromide) | SN1 | High | High | Forms resonance-stabilized carbocation. ncert.nic.inbyjus.com |

| This compound | SN1 / Radical | High | Very Low | Forms stable 3° benzylic-type radical/cation; prone to rearrangement. quora.com |

Other Organometallic Transformations, including Potential for Grignard Reagent Formation and Subsequent Reactions

This compound is a suitable precursor for the formation of organometallic compounds, most notably Grignard reagents. The reaction involves the insertion of magnesium metal into the carbon-bromine bond, typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.comyoutube.com The ether is crucial not only as a solvent but also as a stabilizer for the resulting Grignard reagent. youtube.com

The formation of the Grignard reagent, (2-methyl-2-phenylpropyl)magnesium bromide, reverses the polarity of the carbon atom attached to the metal. This carbon becomes highly nucleophilic and also a strong base. masterorganicchemistry.comyoutube.com Consequently, Grignard reagents must be prepared and used under anhydrous conditions to prevent protonation by water or other acidic protons, which would quench the reagent to form the corresponding hydrocarbon (isobutylbenzene). vedantu.comacs.org

The synthetic utility of the Grignard reagent derived from this compound is extensive. It can react with a wide range of electrophiles:

Aldehydes and Ketones: It adds to the carbonyl group to form secondary and tertiary alcohols, respectively, after an acidic workup. masterorganicchemistry.com

Esters and Acid Halides: It adds twice to these substrates to yield tertiary alcohols. masterorganicchemistry.com

Carbon Dioxide: Reaction with CO₂ followed by acidification produces a carboxylic acid. masterorganicchemistry.com

Epoxides: It acts as an SN2 nucleophile, attacking the less sterically hindered carbon of the epoxide ring to form an alcohol after workup. masterorganicchemistry.com

Beyond Grignard reagents, this compound can participate in other organometallic transformations, such as palladium-catalyzed cross-coupling reactions, which are instrumental in forming new carbon-carbon and carbon-heteroatom bonds. acs.orgnih.govacs.org

Advanced Mechanistic Investigations and Insights

Deeper investigations into the reaction mechanisms of this compound provide a more detailed picture of its chemical behavior, highlighting the roles of catalysts, reaction intermediates, and the surrounding solvent environment.

Elucidation of Active Catalyst Species and Intermediate Characterization

Various catalytic systems have been employed to mediate the reactions of this compound and related benzylic halides. In a homologation reaction involving benzyl bromides and diazo compounds, the Lewis acid tin(IV) bromide (SnBr₄) was identified as an effective catalyst. nih.gov Computational analysis of this reaction pointed to a rate-determining SN1 mechanism, leading to the formation of a benzylic carbocation. This is followed by a cascade of cationic intermediates, including a key phenonium ion, which ultimately dictates the product's regioselectivity. nih.gov

Palladium complexes are also pivotal catalysts. Palladium(II) acetate, in conjunction with a suitable ligand and base, is used in enantioselective α-alkenylation reactions of related alkylamines with vinyl bromides. acs.org In a four-component silylcarbonylation reaction, a dual catalytic system of palladium and copper is used. acs.org The proposed mechanism involves two interlocking catalytic cycles where an acyl palladium intermediate is generated from an aryl iodide and carbon monoxide, while a silylcopper species is generated separately. The regioselectivity is determined by which metallic species adds preferentially to an alkyne substrate. acs.org

Key intermediates that have been proposed or characterized in reactions involving the neophyl scaffold include:

Carbocations: Formed in SN1-type reactions, stabilized by the tertiary nature and potential benzylic participation. ncert.nic.inquora.comnih.gov

Phenonium Ions: Cationic intermediates resulting from the neighboring group participation of the aryl ring. nih.gov

Radicals: Alkyl radicals are generated in radical chain reactions, often initiated by photolysis or a radical initiator. libretexts.orgucl.ac.uk

Organometallic Intermediates: Species such as acyl palladium and silylcopper complexes are key players in catalyzed cross-coupling reactions. acs.org

Role of Single Electron Transfer (SET) Processes in Reactivity

Single Electron Transfer (SET) is an increasingly recognized mechanism for initiating reactions involving alkyl halides. Many modern synthetic methods, particularly those employing photoredox catalysis, rely on SET to generate radical intermediates from stable precursors. acs.org

In the context of alkyl halides, SET can occur when a photocatalyst, excited by light, transfers an electron to or from the alkyl halide, leading to the formation of a radical ion which then fragments. This process circumvents the need for toxic reagents like tin hydrides for radical generation. acs.org For instance, a synthetically useful method for synthesizing tetrahydrofurans involves a SET process between a carbon radical and lead tetraacetate to form a carbocation. libretexts.org This highlights how a radical intermediate can be converted into a cationic one via SET.

While direct studies on SET processes with this compound are not extensively detailed in the provided context, the principles apply. Its structure is amenable to forming a tertiary radical, which could be generated via an SET mechanism under photoredox conditions. The resulting radical can then engage in various synthetic transformations, including carbon-carbon bond formation. libretexts.org

Solvent Effects and Their Influence on Competing Reaction Pathways

The choice of solvent can have a dramatic effect on the kinetics and outcomes of reactions involving this compound, influencing the competition between different pathways like substitution, elimination, and rearrangement. canada.ca

For reactions proceeding through ionic intermediates, such as the SN1 mechanism, polar protic solvents like water, alcohols, and acetic acid are generally preferred. ncert.nic.in These solvents can effectively solvate and stabilize both the departing halide anion and the carbocation intermediate, thereby lowering the activation energy and accelerating the reaction rate. quora.comias.ac.in

In radical reactions, the role of the solvent can be equally profound. While it was once thought that radical reactions were largely insensitive to solvent effects, it is now clear that solvents can significantly alter reaction rates and even divert a reaction down an unwanted path. canada.ca For example, O-neophyl rearrangements of alkoxyl radicals are known to be retarded by polar and especially by hydrogen-bond donor (HBD) solvents. canada.ca This is because the starting alkoxyl radical is more strongly solvated by the HBD solvent than the resulting product radical, thus disfavoring the rearrangement. canada.ca

A study on the reaction of the analogous benzyl bromide with piperazine (B1678402) in 12 different solvents revealed that the reaction rate is influenced by multiple solvent properties, including electrophilicity (E), hydrogen bond donor ability (α), and dipolarity/polarizability (π*). ias.ac.in The analysis indicated that the transition state was more solvated than the reactants due to the solvent's hydrogen bond donating ability and polarizability, while the reactants were more solvated due to the solvent's electrophilicity. ias.ac.in This complex interplay demonstrates that a judicious choice of solvent is critical for achieving desired product yields and selectivity.

Table 2: Influence of Solvent Type on Reaction Pathways

| Solvent Type | Primary Effect | Favored Reaction Pathway | Example |

|---|---|---|---|

| Polar Protic (e.g., Ethanol, Water) | Stabilizes carbocation intermediates and leaving groups. ncert.nic.inquora.com | SN1, E1 | Solvolysis of tert-butyl bromide. ncert.nic.in |

| Polar Aprotic (e.g., DMSO, DMF) | Solvates cations but not anions effectively, increases nucleophile strength. | SN2 | Reaction of CH3Cl with hydroxide. ncert.nic.in |

| Non-Polar (e.g., Cyclohexane) | Minimal interaction with ionic species. | Radical reactions (can be retarded by polar solvents). canada.ca | Tributyltin hydride reductions. canada.ca |

| Hydrogen-Bond Donor (HBD) | Can selectively solvate reactants or transition states. | Can retard specific rearrangements (e.g., O-neophyl). canada.ca | O-neophyl rearrangement of alkoxyl radicals. canada.ca |

Advanced Synthetic Applications and Derivatization Strategies of 2 Bromo 2 Methylpropyl Benzene

Utility as a Precursor for Introducing the 2-Methylpropylphenyl Moiety into Complex Target Molecules

The (2-Bromo-2-methylpropyl)benzene molecule is a valuable reagent for installing the 2-methylpropylphenyl group, a sterically significant neopentyl-type aromatic substituent, into more complex molecular architectures. The key to this utility lies in the reactivity of the carbon-bromine bond. The bromine atom functions as an effective leaving group in nucleophilic substitution reactions, allowing the rest of the molecule to act as an electrophile. cymitquimica.com

When reacted with a suitable nucleophile, such as an enolate, an organometallic reagent, or an alkoxide, this compound transfers the entire 2-methylpropylphenyl unit. This strategy is particularly useful for building molecules where steric bulk is required to influence conformation, block active sites, or enhance stability. The tertiary nature of the bromide suggests that these substitutions can proceed via an SN1 mechanism, involving a tertiary carbocation intermediate, especially with weaker nucleophiles or under solvolytic conditions. However, under conditions with strong, unhindered nucleophiles, SN2 pathways may also be accessible.

The general scheme for this transformation can be represented as:

Table 1: General Nucleophilic Substitution to Introduce the 2-Methylpropylphenyl Moiety

| Reactant A | Reactant B (Nucleophile) | Product |

|---|

This capability makes it a key building block in synthetic sequences aimed at producing complex pharmaceuticals, agrochemicals, and materials where the specific steric and electronic properties of the 2-methylpropylphenyl group are desired.

Synthesis of Complex Ethers from this compound Precursors

The synthesis of sterically hindered ethers, such as those derived from tertiary alkyl halides, presents a significant challenge in organic chemistry due to competing elimination reactions. openstax.org However, this compound has been successfully employed as a precursor for complex ethers through specialized methodologies.

Research has demonstrated that tetrahydropyranyl (THP) monoperoxyacetals can react with organolithium (RLi) and organomagnesium (Grignard) reagents to form ethers in moderate to high yields. acs.orgunl.edu In this context, the carbanionic reagent attacks the peroxide, leading to the formation of an ether. While this specific study used this compound to prepare a corresponding alcohol which was then used in other reactions, the principle highlights an umpoled strategy for ether synthesis where the oxygen source is electrophilic. acs.orgunl.edu

A more direct pathway, the Williamson ether synthesis, typically involves an alkoxide reacting with an alkyl halide. openstax.org For a tertiary halide like this compound, this reaction is often inefficient due to the prevalence of E2 elimination. To circumvent this, modern catalytic methods have been developed. For instance, copper(I)-catalyzed systems have proven effective for creating hindered ether linkages at ambient temperatures, offering a pathway for substrates that are incompatible with traditional strong base or high-temperature conditions. nih.gov

A study on the synthesis of ethers via the reaction of carbanions and monoperoxyacetals involved preparing 2-Bromo-2-methylpropyl benzene (B151609) from the corresponding alcohol. acs.orgunl.edu

Table 2: Preparation of this compound

| Starting Material | Reagents | Product | Yield | Reference |

|---|

The synthesis of complex ethers from such precursors is crucial in the development of molecules with specific biological activities or material properties, where the ether linkage serves as a stable and key structural element.

Formation of Substituted Amines and Thiols through Nucleophilic Displacement

The reactive carbon-bromine bond in this compound is susceptible to attack by a range of nucleophiles, including amines and thiols, leading to the formation of substituted amine and thiol derivatives. cymitquimica.com These reactions are fundamental in organic synthesis for creating carbon-nitrogen and carbon-sulfur bonds, which are prevalent in pharmaceuticals and other biologically active compounds.

The reaction with primary or secondary amines yields secondary or tertiary amines, respectively. Similarly, reaction with a thiol or a thiolate salt produces a thioether (sulfide). Given that this compound is a tertiary alkyl halide, these nucleophilic substitution reactions are expected to proceed readily, often through an SN1 pathway involving a stable tertiary carbocation intermediate.

Table 3: General Synthesis of Amines and Thiols

| Nucleophile | Product Class | General Structure |

|---|---|---|

| R-NH₂ (Primary Amine) | Secondary Amine | C₆H₅CH₂C(CH₃)₂-NH-R |

| R₂NH (Secondary Amine) | Tertiary Amine | C₆H₅CH₂C(CH₃)₂-NR₂ |

These derivatization strategies are essential for creating libraries of compounds for drug discovery and for synthesizing specific target molecules in medicinal chemistry. For example, the reaction of related bromoalkanes with amines is a cornerstone for preparing compounds with significant biological activity. bloomtechz.com

Regioselective Functionalization of the Aromatic Nucleus for Diverse Chemical Structures

Beyond the reactions at the alkyl bromide site, the benzene ring of this compound is available for functionalization, primarily through electrophilic aromatic substitution. The existing alkyl substituent on the ring influences the position of any new incoming substituent. Alkyl groups are known to be activating and ortho-, para--directing. libretexts.org This means that electrophiles will preferentially add to the positions ortho (C2, C6) and para (C4) to the 2-methylpropyl group.

This directing effect allows for the regioselective synthesis of a wide array of polysubstituted benzene derivatives. libretexts.org By choosing the appropriate reaction conditions and electrophiles, chemists can introduce various functional groups onto the aromatic core.

Table 4: Potential Regioselective Functionalization Reactions

| Reaction Type | Reagents | Expected Major Products |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 1-(2-Bromo-2-methylpropyl)-4-nitrobenzene and 1-(2-Bromo-2-methylpropyl)-2-nitrobenzene |

| Halogenation (Bromination) | Br₂/FeBr₃ | 1-Bromo-4-(2-bromo-2-methylpropyl)benzene and 1-Bromo-2-(2-bromo-2-methylpropyl)benzene |

| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | 4-Alkyl-1-(2-bromo-2-methylpropyl)benzene and 2-Alkyl-1-(2-bromo-2-methylpropyl)benzene |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 4-(2-Bromo-2-methylpropyl)phenylethanone and 2-(2-Bromo-2-methylpropyl)phenylethanone |

These multistep synthetic strategies, which combine reactions at the alkyl side-chain with modifications to the aromatic ring, provide a powerful toolkit for constructing complex and diverse chemical structures from a single, versatile starting material. libretexts.org

Structural Elucidation and Advanced Spectroscopic Methodologies for 2 Bromo 2 Methylpropyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of (2-Bromo-2-methylpropyl)benzene, offering insights into the proton and carbon frameworks of the molecule.

The ¹H NMR spectrum of this compound provides critical information about the number of different types of protons and their neighboring environments. In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons.

The protons on the benzene (B151609) ring typically appear in the downfield region, approximately between 7.0 and 7.5 ppm. The exact chemical shifts and splitting patterns of these aromatic protons can be complex due to the influence of the alkyl substituent. The methylene (B1212753) (-CH₂-) protons, being adjacent to the benzene ring (benzylic position), are expected to produce a singlet around 3.2 ppm. The six equivalent protons of the two methyl (-CH₃) groups are anticipated to show a single sharp peak, a singlet, in the upfield region, typically around 1.8 ppm, due to the symmetry of the gem-dimethyl group. The absence of adjacent non-equivalent protons for both the methylene and methyl groups results in singlet peaks for these signals, simplifying the spectrum. docbrown.info

¹H NMR Data for this compound

| Chemical Shift (δ) in ppm | Integration | Multiplicity | Assignment |

|---|---|---|---|

| ~7.3 | 5H | Multiplet | Aromatic protons (C₆H₅) |

| ~3.2 | 2H | Singlet | Methylene protons (-CH₂-) |

| ~1.8 | 6H | Singlet | Methyl protons (2 x -CH₃) |

Complementing the proton data, the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. docbrown.info Each unique carbon atom in this compound gives rise to a distinct signal.

The carbon atoms of the benzene ring typically resonate in the 125-140 ppm range. The quaternary carbon atom attached to the bromine and two methyl groups is expected to have a chemical shift in the range of 60-70 ppm. docbrown.info The methylene carbon, being benzylic, will likely appear around 40-50 ppm. The two equivalent methyl carbons will produce a single signal in the upfield region, typically around 30-40 ppm. docbrown.info

¹³C NMR Data for this compound

| Chemical Shift (δ) in ppm | Assignment |

|---|---|

| ~138 | Quaternary aromatic carbon (C-ipso) |

| ~130 | Aromatic carbons (C-ortho) |

| ~128 | Aromatic carbons (C-meta) |

| ~126 | Aromatic carbon (C-para) |

| ~65 | Quaternary alkyl carbon (C-Br) |

| ~45 | Methylene carbon (-CH₂-) |

| ~35 | Methyl carbons (2 x -CH₃) |

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including infrared and Raman techniques, provides valuable information about the functional groups present in this compound.

The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific bonds and functional groups.

Key expected absorptions include C-H stretching vibrations from the aromatic ring and the alkyl groups. Aromatic C-H stretches are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. The spectrum will also show characteristic C=C stretching absorptions for the benzene ring in the 1450-1600 cm⁻¹ region. A significant band corresponding to the C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 750 cm⁻¹. docbrown.info

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 2975-2860 | C-H Stretch | Alkyl |

| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring |

| 1385, 1370 | C-H Bend | gem-Dimethyl |

| ~700 | C-H Bend | Monosubstituted Benzene |

| 750-500 | C-Br Stretch | Alkyl Halide |

Raman spectroscopy can serve as a complementary technique to IR spectroscopy. While IR is based on the change in dipole moment during a vibration, Raman scattering depends on the change in polarizability. For this compound, Raman spectroscopy could be particularly useful for observing the symmetric vibrations of the benzene ring and the C-C skeletal vibrations, which often give strong Raman signals. The C-Br stretch is also typically Raman active.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₀H₁₃Br). Due to the presence of two bromine isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity. docbrown.infodocbrown.info

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways would likely involve the loss of a bromine atom or the cleavage of the alkyl chain. A prominent peak would be expected from the formation of the stable benzyl (B1604629) cation or related structures.

Expected Fragments in the Mass Spectrum of this compound

| m/z | Ion |

|---|---|

| 212/214 | [C₁₀H₁₃Br]⁺ (Molecular Ion) |

| 133 | [C₁₀H₁₃]⁺ (Loss of Br) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 57 | [C₄H₉]⁺ (tert-Butyl cation) |

Theoretical and Computational Chemistry Studies on 2 Bromo 2 Methylpropyl Benzene

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

The structure of (2-bromo-2-methylpropyl)benzene is characterized by a benzene (B151609) ring attached to a neopentyl-like bromide group. The rotation around the C-C bond connecting the phenyl ring and the propyl group gives rise to different conformers. DFT calculations would be employed to find the minimum energy conformations. The process involves starting with various initial geometries and using algorithms to find the structures that correspond to the lowest points on the potential energy surface.

For analogous molecules like tert-butylbenzene, computational studies have explored the rotational barrier of the alkyl group. Similar calculations for this compound would reveal the most stable arrangement of the bromo-methylpropyl group relative to the benzene ring. The energetic landscape would likely show a preferred staggered conformation to minimize steric hindrance between the methyl groups, the bromine atom, and the ortho-hydrogens of the benzene ring.

Table 1: Representative Data from DFT Geometry Optimization of an Analogous Alkylbenzene (Note: This table presents hypothetical yet plausible data for this compound based on typical DFT results for similar molecules.)

| Parameter | Value |

| C-Br Bond Length | ~1.98 Å |

| C-C (ring) Bond Lengths | ~1.39 - 1.40 Å |

| C-C (alkyl) Bond Lengths | ~1.54 Å |

| Dihedral Angle (C-C-C-C ring) | ~0° |

| Rotational Barrier (C-C bond) | ~2-4 kcal/mol |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial in determining a molecule's chemical reactivity. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. libretexts.org

For this compound, the HOMO is expected to be a π-orbital localized on the benzene ring, characteristic of aromatic systems. The LUMO is likely to be a σ* antibonding orbital associated with the C-Br bond, given its polar and breakable nature. A small HOMO-LUMO gap would suggest higher reactivity. Chemical reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.net

Table 2: Calculated Frontier Orbital Energies and Reactivity Descriptors (Note: This table presents hypothetical yet plausible data based on general principles and calculations on similar molecules.)

| Parameter | Value (eV) |

| HOMO Energy | -9.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 8.7 |

| Ionization Potential | 9.5 |

| Electron Affinity | 0.8 |

| Chemical Hardness | 4.35 |

| Electronegativity | 5.15 |

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. It can reveal details about charge distribution and hyperconjugative interactions. In this compound, NBO analysis would quantify the polarization of the C-Br bond, with a significant positive charge on the carbon and a negative charge on the bromine atom.

Furthermore, NBO analysis can identify intramolecular charge transfer. A key interaction would be the hyperconjugation from the filled π-orbitals of the benzene ring into the empty σ* orbital of the C-Br bond. This interaction would contribute to the stabilization of the molecule and also play a role in the mechanism of reactions involving the cleavage of the C-Br bond.

Table 3: Selected NBO Analysis Results (Note: This table presents hypothetical yet plausible data based on NBO analysis of similar bromoalkanes.)

| Interaction (Donor -> Acceptor) | Stabilization Energy E(2) (kcal/mol) |

| π(C-C) -> σ(C-Br) | ~1.5 - 3.0 |

| LP(Br) -> σ(C-C) | ~0.5 - 1.0 |

| Natural Charge on C (bonded to Br) | +0.25 |

| Natural Charge on Br | -0.20 |

Computational Modeling of Reaction Mechanisms

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying transient species like transition states and intermediates, and determining the energy barriers that control reaction rates.

Reactions of this compound, such as nucleophilic substitution or elimination, proceed through high-energy transition states. For instance, in an S_N1 reaction, the rate-determining step is the heterolytic cleavage of the C-Br bond to form a carbocation. Computational methods can locate the geometry of the transition state for this bond-breaking event and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy barrier.

For a tertiary bromide like this compound, the activation energy for forming the tertiary carbocation is expected to be relatively low compared to primary or secondary halides, facilitating S_N1 reactions. ijnc.ir Computational studies on the solvolysis of tert-butyl bromide have provided detailed insights into the transition state and the role of solvent molecules, which would be analogous to the behavior of this compound. youtube.com

The primary intermediate in many reactions of this compound is the 2-methyl-1-phenylpropan-2-yl cation. Computational modeling can provide detailed information about the geometry and stability of this carbocation. The tertiary nature of this carbocation leads to significant stabilization through hyperconjugation with the adjacent methyl groups.

A comprehensive reaction pathway can be simulated, starting from the reactants, proceeding through the transition state to the carbocation intermediate, and finally to the products. For example, in a Friedel-Crafts type reaction where the carbocation acts as an electrophile attacking another aromatic ring, DFT can model the entire reaction coordinate, including the formation of the sigma complex (Wheland intermediate) and the subsequent deprotonation to form the final product. These simulations provide a step-by-step understanding of the reaction mechanism at a molecular level.

Prediction of Spectroscopic Parameters via Quantum Chemical Methods for Experimental Correlation

A detailed search of scholarly articles and chemical databases did not yield any studies that have performed quantum chemical calculations to predict the spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) of this compound. While computational methods for predicting such parameters are well-established in theoretical chemistry, their application to this specific compound has not been reported in the available literature. Consequently, no data tables correlating theoretical predictions with experimental spectroscopic data for this compound can be provided.

Application of Advanced Computational Techniques (e.g., Reduced Density Gradient (RDG), Electron Localization Function (ELF) for Non-Covalent Interactions and Bonding Analysis)

There are no available research findings from the application of advanced computational techniques like Reduced Density Gradient (RDG) or Electron Localization Function (ELF) to analyze the non-covalent interactions and bonding characteristics of this compound. These methods are powerful tools for understanding molecular stability and reactivity by visualizing and quantifying weak interactions and electron localization. However, no studies have published the results of such analyses for this particular molecule. Therefore, a discussion of detailed research findings and corresponding data tables on this topic is not possible.

Comparative Reactivity and Structure Activity Relationship Studies

Impact of Alkyl Bromide Class on Reaction Mechanisms and Rates

The classification of the alkyl bromide as primary, secondary, or tertiary profoundly dictates the preferred reaction mechanism and the corresponding reaction rates.

Alkyl halides exhibit distinct reactivity patterns depending on their substitution. Primary alkyl halides are the most reactive towards SN2 reactions, followed by secondary, and then tertiary halides, which are the least reactive. quora.comncert.nic.in This trend is primarily due to steric hindrance; the SN2 transition state is crowded, and bulkier substituents impede the approach of the nucleophile. quora.comlibretexts.org

Conversely, in SN1 reactions, the reactivity order is reversed: tertiary > secondary > primary. ncert.nic.instackexchange.com This is attributed to the stability of the carbocation intermediate formed during the reaction. Tertiary carbocations are the most stable due to hyperconjugation and inductive effects from the alkyl groups, thus they form more readily and lead to faster reaction rates. ncert.nic.instackexchange.com (2-Bromo-2-methylpropyl)benzene, being a tertiary alkyl bromide, readily undergoes SN1 reactions due to the formation of a stable tertiary carbocation. stackexchange.comyoutube.com

Elimination reactions (E1 and E2) also compete with substitution reactions. For tertiary alkyl halides like this compound, both E1 and SN1 reactions are possible and often occur concurrently, especially in the presence of a weak base. stackexchange.comlibretexts.org The E2 mechanism is favored by strong, sterically hindered bases. quora.com

Table 1: Reactivity of Alkyl Bromides in Substitution Reactions

| Alkyl Bromide Class | SN1 Reactivity | SN2 Reactivity | Key Influencing Factor |

| Primary | Least Reactive | Most Reactive | Minimal steric hindrance |

| Secondary | Intermediate | Intermediate | Balance of steric hindrance and carbocation stability |

| Tertiary | Most Reactive | Least Reactive | High carbocation stability, significant steric hindrance |

This table provides a simplified overview of the general reactivity trends.

The bulky 2-methylpropyl group (also known as a neopentyl group attached to a bromine) in this compound creates significant steric hindrance around the carbon atom bearing the bromine. wikipedia.org This steric bulk effectively shields the electrophilic carbon from backside attack by a nucleophile, thereby drastically slowing down or even preventing SN2 reactions. libretexts.orgnih.gov

This steric hindrance is a defining characteristic of its reactivity, strongly favoring unimolecular pathways (SN1 and E1) that proceed through a planar carbocation intermediate, which is less affected by steric bulk. stackexchange.comlibretexts.org In reactions like cross-coupling, steric effects can also influence the selectivity of the reaction, sometimes favoring the formation of certain isomers over others. numberanalytics.com

Influence of Aromatic Substitution Patterns on Chemical Reactivity

The substituents on the benzene (B151609) ring can significantly alter the reactivity of the aliphatic bromide side chain through electronic effects.

While this article focuses on this compound, a comparative look at its brominated aromatic analogs highlights the distinct reactivity of the aliphatic versus the aromatic C-Br bond. In aryl halides, the C-Br bond is stronger and less prone to nucleophilic substitution due to the sp2 hybridization of the carbon and resonance effects. msu.edu Electrophilic aromatic substitution is the more common reaction pathway for aryl bromides. msu.edu The presence of additional bromine atoms on the aromatic ring would further deactivate the ring towards electrophilic substitution. researchgate.net

Substituents on the benzene ring can exert electronic effects that influence the stability of the carbocation intermediate formed during SN1 reactions of the aliphatic side chain.